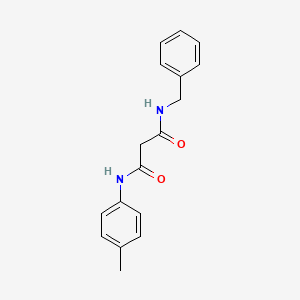
1-Butyl-2-phenylpyridin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-2-phenylpyridin-1-ium iodide is a quaternary ammonium salt with the molecular formula C15H18IN. This compound is part of the pyridinium salts family, which are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science .
准备方法
Synthetic Routes and Reaction Conditions: 1-Butyl-2-phenylpyridin-1-ium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 2-phenylpyridine with butyl iodide under reflux conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or acetone to facilitate the formation of the quaternary ammonium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process .
化学反应分析
Types of Reactions: 1-Butyl-2-phenylpyridin-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation and Reduction Reactions: The phenyl and pyridinium rings can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium chloride or potassium bromide in polar solvents.
Oxidation Reactions: Often use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Yield corresponding halide salts.
Oxidation Reactions: Produce oxidized derivatives of the phenyl and pyridinium rings.
Reduction Reactions: Result in reduced forms of the aromatic rings.
科学研究应用
1-Butyl-2-phenylpyridin-1-ium iodide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-butyl-2-phenylpyridin-1-ium iodide involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can interact with proteins, affecting their function and stability .
相似化合物的比较
1-Butyl-3-methylimidazolium iodide: Another quaternary ammonium salt with similar applications in ionic liquids and phase-transfer catalysis.
1-Butyl-4-methylpyridinium iodide: Shares structural similarities but differs in the position of the substituent on the pyridinium ring.
Uniqueness: 1-Butyl-2-phenylpyridin-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. Its phenyl group enhances its lipophilicity, making it more effective in disrupting lipid membranes compared to other quaternary ammonium salts .
属性
CAS 编号 |
116286-77-2 |
|---|---|
分子式 |
C15H18IN |
分子量 |
339.21 g/mol |
IUPAC 名称 |
1-butyl-2-phenylpyridin-1-ium;iodide |
InChI |
InChI=1S/C15H18N.HI/c1-2-3-12-16-13-8-7-11-15(16)14-9-5-4-6-10-14;/h4-11,13H,2-3,12H2,1H3;1H/q+1;/p-1 |
InChI 键 |
VFFVKDVUBDDHHS-UHFFFAOYSA-M |
规范 SMILES |
CCCC[N+]1=CC=CC=C1C2=CC=CC=C2.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


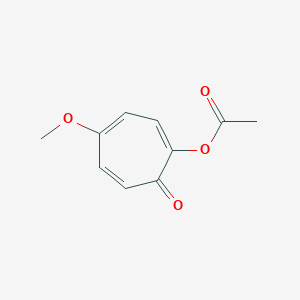

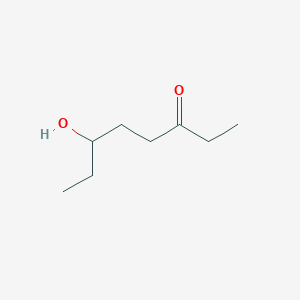
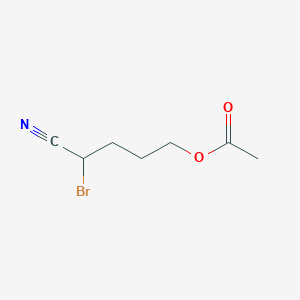
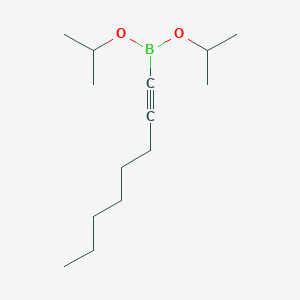
![4,4'-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14297716.png)
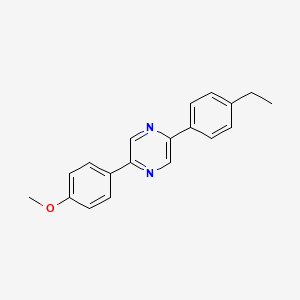
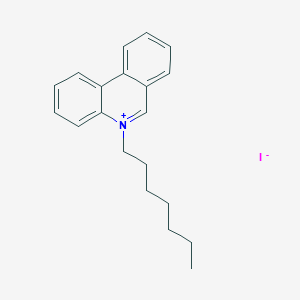
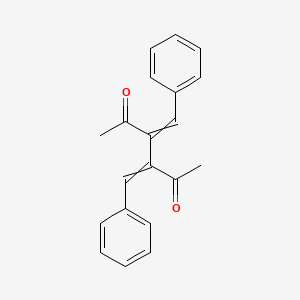

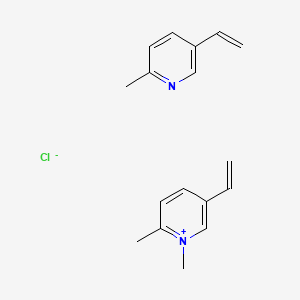
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)
